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Compound of Interest

Compound Name: (-)-Vinigrol

Cat. No.: B1683060 Get Quote

Technical Support Center: Synthesis of (-)-
Vinigrol
This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) to address stereoselectivity challenges encountered during the total synthesis of (-)-
Vinigrol. The information is targeted towards researchers, scientists, and professionals in drug

development.

Troubleshooting Guides
Issue 1: Poor Diastereoselectivity in the Initial
Intermolecular Diels-Alder Reaction for Core Synthesis
The construction of the initial decalin core of Vinigrol often relies on an intermolecular Diels-

Alder reaction. Achieving high diastereoselectivity in this step is crucial for the success of the

entire synthesis.

Symptoms:

Formation of a mixture of diastereomers, complicating purification and reducing the yield of

the desired product.

Inconsistent diastereomeric ratios (d.r.) between batches.
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Possible Causes:

Lack of effective facial selectivity in the approach of the dienophile to the diene.

Inadequate Lewis acid catalysis to promote a highly ordered transition state.

Steric hindrance near the reaction centers.

Solutions:

Several strategies have been employed to overcome poor diastereoselectivity in the initial

Diels-Alder cycloaddition. The Baran group, in their first total synthesis, utilized a substrate-

controlled approach that, while effective, led to a racemic mixture. Subsequent enantioselective

syntheses have employed chiral auxiliaries or catalysts.

Table 1: Comparison of Methodologies for the Initial Diels-Alder Reaction
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Method
Key
Reagents &
Conditions

Diastereom
eric Ratio
(d.r.)

Enantiomeri
c Excess
(e.e.)

Yield Reference

Baran

(Racemic)

Diene +

Enoate, Heat

Single

diastereomer

reported

Racemic N/A [1][2]

Luo

(Enantioselec

tive)

Transannular

Diels-Alder

(TADA)

strategy with

macrocyclic

stereocontrol.

High High N/A [3][4]

Li

(Enantioselec

tive)

Type II

intramolecula

r [5+2]

cycloaddition

followed by a

ring-

contraction

cascade.

High High N/A [5][6][7]

Experimental Protocol: Baran's Intermolecular Diels-Alder (Racemic)[1][2]

Preparation of the Diene: The bis-silylated diene is prepared from 1,3-cyclohexanedione.

Diels-Alder Reaction: The diene is reacted with an appropriate enoate (e.g., methyl 4-methyl-

2-pentenoate) in a suitable solvent (e.g., toluene) and heated to promote the cycloaddition.

Work-up and Purification: The reaction mixture is cooled, concentrated, and purified by

column chromatography to isolate the desired cycloadduct.

Workflow for Troubleshooting Poor Diastereoselectivity
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Caption: Troubleshooting workflow for poor diastereoselectivity.

Issue 2: Incorrect Stereochemistry at C11 during
Reduction of the Ketone
Establishing the correct stereochemistry of the hydroxyl group at C11 is critical for the

subsequent Grob fragmentation, a key step in several synthetic routes to (-)-Vinigrol.[2] Non-

directed reductions often yield the undesired diastereomer due to steric hindrance.[2]

Symptoms:

Formation of the undesired C11 alcohol diastereomer as the major product.

Low yields of the desired alcohol.

Possible Causes:

Steric shielding by the C9 methyl group, directing the hydride reagent to the wrong face of

the ketone.[2]
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Use of a non-directing reducing agent.

Solutions:

A hydroxyl-directed reduction is necessary to achieve the desired stereochemistry at C11. The

Evans' Me₄NBH(OAc)₃-mediated reduction has been shown to be highly effective.[2]

Table 2: Comparison of Reducing Agents for C11 Ketone

Reducing
Agent

Key
Conditions

Diastereomeri
c Ratio
(desired:undes
ired)

Yield Reference

DIBAL-H (Non-

directed)
Toluene, -78 °C

Favors undesired

diastereomer
N/A [2]

Me₄NBH(OAc)₃

(Directed)

Acetonitrile/Aceti

c Acid, low

temperature

Single

diastereomer

reported

72% (3 steps) [2]

Experimental Protocol: Evans' Hydroxyl-Directed Reduction[2]

Substrate Preparation: The substrate containing the C11 ketone and a directing hydroxyl

group at C9 is dissolved in a mixture of acetonitrile and acetic acid.

Reduction: The solution is cooled to a low temperature (e.g., -40 °C), and Me₄NBH(OAc)₃ is

added portion-wise.

Quenching and Work-up: The reaction is quenched with a saturated aqueous solution of

sodium potassium tartrate and warmed to room temperature. The aqueous layer is extracted

with an organic solvent, and the combined organic layers are washed, dried, and

concentrated.

Purification: The crude product is purified by column chromatography to yield the desired

C11 alcohol.

Logical Relationship for Achieving Correct C11 Stereochemistry
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Caption: Strategy for controlling C11 stereochemistry.

Frequently Asked Questions (FAQs)
Q1: What are the main challenges in controlling the stereochemistry of the tetracyclic core of

(-)-Vinigrol?

A1: The primary challenges in the stereoselective synthesis of the (-)-Vinigrol core lie in the

construction of its unique and highly congested decahydro-1,5-butanonaphthalene ring system,

which contains eight contiguous stereocenters.[2][8] Key difficulties include:

Initial Cycloaddition: Achieving high diastereo- and enantioselectivity in the initial ring-forming

reaction, often a Diels-Alder cycloaddition.[9][10]
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Control of Quaternary Centers: Stereoselective formation of quaternary stereocenters, such

as C8a.

Installation of Adjacent Stereocenters: Controlling the relative stereochemistry of adjacent

substituents, for instance, the cis relationship between the C8 methyl and C8a hydroxyl

groups.[2]

Transannular Reactions: In strategies involving medium-sized rings, controlling the

conformation to achieve the desired stereochemical outcome in transannular reactions is a

significant hurdle.[3][4]

Q2: How has the transannular Diels-Alder (TADA) reaction been applied to control

stereoselectivity in (-)-Vinigrol synthesis?

A2: The TADA strategy, notably employed by the Luo group, utilizes macrocyclic stereocontrol

to dictate the stereochemical outcome of the key cycloaddition.[3][4][11] In this approach, a 10-

membered ring precursor containing the diene and dienophile is synthesized. The

conformational constraints of this macrocycle force the intramolecular Diels-Alder reaction to

proceed through a specific transition state, thereby establishing multiple stereocenters with

high selectivity in a single step. This method has proven powerful for the enantioselective

synthesis of (-)-Vinigrol.[3][12]

Signaling Pathway Analogy for TADA Strategy
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Caption: The Transannular Diels-Alder (TADA) strategic pathway.

Q3: What alternatives to the Diels-Alder reaction have been successfully used to construct the

core of (-)-Vinigrol while addressing stereoselectivity?

A3: While the Diels-Alder reaction is a popular strategy, other methods have been effectively

utilized. The Li group developed an elegant approach featuring a type II intramolecular [5+2]

cycloaddition to form a [6-8-7] tricyclic intermediate.[5][6] This was followed by a unique ring-

contraction cascade, which ultimately yielded the desired [6-8-6] core of Vinigrol. This strategy

also allows for high levels of stereocontrol. Another notable reaction is the anionic oxy-Cope

rearrangement, which was explored by the Paquette group in their early approaches to the

decalin core.[8][9]

Q4: Can you provide a general workflow for a key stereoselective transformation in a (-)-
Vinigrol synthesis?

A4: A representative workflow is the sequence involving the hydroxyl-directed reduction and

subsequent Grob fragmentation as reported by Baran.[2] This sequence is critical for setting

the C11 stereocenter and constructing the bridged bicyclic system.
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Experimental Workflow: Directed Reduction and Grob Fragmentation
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Caption: Workflow for a key stereoselective sequence.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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